7-Bromo-5,6-dichloro-1H-1,3-benzodiazole, also known as 2-bromo-5,6-dichloro-1H-benzimidazole, is a heterocyclic compound with significant relevance in scientific research. Its molecular formula is , and it has a molecular weight of approximately 265.92 g/mol . This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the benzodiazole ring, which contribute to its chemical properties and biological activity.
7-Bromo-5,6-dichloro-1H-1,3-benzodiazole falls under the classification of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antiviral and anticancer properties.
The synthesis of 7-bromo-5,6-dichloro-1H-1,3-benzodiazole typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, using phosphorous oxybromide can enhance the efficiency of bromination reactions .
The molecular structure of 7-bromo-5,6-dichloro-1H-1,3-benzodiazole features a benzodiazole ring system with two chlorine atoms and one bromine atom substituting hydrogen atoms at the 5th, 6th, and 7th positions respectively. The structural formula can be represented as follows:
Key structural data include:
7-Bromo-5,6-dichloro-1H-1,3-benzodiazole participates in various chemical reactions due to its functional groups:
The reactivity can be influenced by factors such as solvent polarity and temperature. For instance, reactions conducted in polar solvents may exhibit different kinetics compared to non-polar solvents.
The primary biological activity of 7-bromo-5,6-dichloro-1H-1,3-benzodiazole involves its role as an antiviral agent against Human Cytomegalovirus (HCMV). The mechanism includes:
Research indicates that this compound significantly reduces HCMV replication in vitro and may exhibit rapid metabolism in vivo, which could limit its clinical utility.
Key physical properties include:
Chemical properties involve:
Relevant analyses indicate that the compound maintains its inhibitory effects on viral replication over extended periods when stored correctly.
7-Bromo-5,6-dichloro-1H-1,3-benzodiazole has several applications in scientific research:
The synthesis of 7-bromo-5,6-dichloro-1H-benzimidazole leverages strategic functionalization of ortho-phenylenediamine precursors. A high-yield (82%) pathway employs 4-bromo-5,6-dichloro-1,2-benzenediamine as a key intermediate, undergoing cyclization with formic acid or trimethyl orthoformate under reflux conditions [5] [6]. This method ensures precise halogen positioning by pre-functionalizing the benzene ring prior to imidazole ring closure, minimizing undesired side products [6]. Alternative routes use direct halogenation post-cyclization, but this approach risks regiochemical inconsistencies due to the electron-rich benzimidazole core [8].
A multi-step protocol from [2] optimizes the condensation of 4-bromo-o-phenylenediamine with chlorinated carboxylic acids (e.g., 4-chlorobenzoic acid) in polyphosphoric acid (PPA) at 120°C. This method achieves 75–78% yields but requires stringent temperature control to avoid dehalogenation. Comparative studies show that electron-withdrawing substituents on the diamine enhance cyclization kinetics by increasing electrophilicity at the carbonyl carbon [6] [8].
Table 1: Comparative Synthetic Routes for 7-Bromo-5,6-dichloro-1H-benzimidazole
Method | Starting Materials | Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Diamine Cyclization | 4-Bromo-5,6-dichloro-1,2-benzenediamine + HCOOH | Reflux, 12 h | 82 | Regioselectivity control |
Carboxylic Acid Condensation | 4-Bromo-OPDA + 4-Chlorobenzoic acid | PPA, 120°C, 8 h | 78 | Scalability |
Post-Cyclization Halogenation | 1H-Benzimidazole + Br₂/Cl₂ | DCM, 0°C, 2 h | 65 | Simplified precursor synthesis |
Regiocontrol in 7-bromo-5,6-dichloro-1H-benzimidazole synthesis necessitates halogen-specific reaction design. Bromination at the C7 position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, exploiting the nucleophilicity of the C4–C7 imidazole ring positions [5] [8]. Conversely, electrophilic chlorination requires Lewis acid catalysts (e.g., FeCl₃) to target C5 and C6, as these sites exhibit higher electron density due to the adjacent imine nitrogen [8].
Isomer profiling reveals that solvent polarity critically influences halogen placement. Polar aprotic solvents (DMF, acetonitrile) favor C7 bromination, while non-polar media (dichloromethane) promote C4/C5 chlorination [5]. Thermal control during cyclization further suppresses isomerization; temperatures >150°C cause rearrangement to thermodynamically stable 4,7-dihalogenated products [6]. The synthesis of positional isomers (e.g., 5-bromo-2,6-dichloro vs. 4-bromo-2,7-dichloro derivatives) highlights the precision required in reagent addition sequences [5].
Table 2: Positional Isomers of Tribrominated Benzimidazoles and Key Properties
Compound | CAS Number | Molecular Formula | Molecular Weight | Halogen Pattern |
---|---|---|---|---|
7-Bromo-5,6-dichloro-1H-benzimidazole | N/A | C₇H₃BrCl₂N₂ | 265.92 | 5,6-Cl; 7-Br |
5-Bromo-2,6-dichloro-1H-benzimidazole | 1388070-64-1 | C₇H₃BrCl₂N₂ | 265.92 | 2,6-Cl; 5-Br |
4-Bromo-2,7-dichloro-1H-benzimidazole | 1388030-79-2 | C₇H₃BrCl₂N₂ | 265.92 | 2,7-Cl; 4-Br |
5-Bromo-2,7-dichloro-1H-benzimidazole | 1388060-80-7 | C₇H₃BrCl₂N₂ | 265.92 | 2,7-Cl; 5-Br |
Sustainable synthesis of 7-bromo-5,6-dichloro-1H-benzimidazole emphasizes catalyst recyclability and solvent minimization. Montmorillonite K10 (MK10), a solid acid catalyst, facilitates cyclocondensation of halogenated diamine derivatives under solvent-free microwave irradiation, achieving 89% yield with 20 wt% catalyst loading at 60°C [4]. The MK10 catalyst retains activity over five cycles, reducing waste versus traditional PPA routes [4] [7].
Mechanochemical grinding enables halogenated benzimidazole synthesis without solvents: 4-bromo-5,6-dichloro-o-phenylenediamine and trimethyl orthoformate react in a ball mill, achieving 85% yield in 30 minutes [4]. This approach eliminates halogen leaching risks associated with high-temperature liquid-phase reactions [7]. Additionally, aqueous-phase catalysis using Er(OTf)₃ (erbium triflate) permits regioselective cyclization at 80°C, though yields for tribrominated systems remain moderate (70–73%) [4] [8].
Table 3: Environmental Metrics for Benzimidazole Synthesis Methods
Method | PMI (Process Mass Intensity) | E-Factor | Reaction Time | Energy Input |
---|---|---|---|---|
Traditional PPA Cyclization | 58 | 36 | 8–12 h | High (reflux) |
MK10/Microwave | 12 | 3.2 | 20–40 min | Medium (60°C) |
Mechanochemical Grinding | 5 | 0.9 | 30 min | Low (ball mill) |
Aqueous Er(OTf)₃ | 15 | 4.1 | 2 h | Medium (80°C) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7